molecular formula C17H15Cl2NO2 B606498 [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate CAS No. 582314-48-5

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate

Cat. No. B606498
M. Wt: 336.212
InChI Key: CKERQCMQSBFFKX-INIZCTEOSA-N
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Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another method involves the reaction of amines with chloroformates .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (NHCOO-) attached to an indene ring and a dichlorophenyl group .


Chemical Reactions Analysis

Carbamates, in general, can undergo hydrolysis to form amines and carbon dioxide . They can also react with nucleophiles at the carbonyl carbon .

Scientific Research Applications

Antineoplastic Activity

  • Synthesis and Antineoplastic Activity : A compound related to "[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate" was synthesized and its antineoplastic activities were evaluated against murine lymphocytic leukemia and melanocarcinoma. The study highlights the potential of such compounds in cancer treatment (Anderson, Chang, & McPherson, 1983).

Molecular Conformation Analysis

  • Molecular Conformation in Crystal Structures : The molecular conformation of a racemic indan derivative closely related to the subject compound was analyzed using X-ray diffraction, providing insights into its crystal structure and potential applications in material science (Doriguetto et al., 2009).

Synthesis of New Compounds

  • Development of New Spiro Compounds : Research on the synthesis of new spiro compounds containing a carbamate group, which may include derivatives of "[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate," has implications for pharmaceutical and material science applications (Velikorodov et al., 2010).

Anticancer Agents Development

  • Novel Anticancer Agents : The synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents, which may include derivatives of the compound , indicates its potential use in developing new anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).

Herbicide Transformation

  • Transformation in Soil : A study on the transformation of a similar herbicide in soil, including the formation of 3,4-dichloroaniline and other compounds, suggests potential environmental implications and applications in agricultural science (Bartha & Pramer, 1969).

Pesticide Toxicity

  • Evaluation of Toxicity in Insecticides : Research on the toxicity of multisubstituted chloro- and methyl-phenyl N-methylcarbamates to insects, including derivatives of the subject compound, informs their use and safety in pest control (Metcalf, Fuertes-Polo, & Fukuto, 1963).

Synthesis of Polyheterocyclic Compounds

  • New Polyheterocyclic Compounds : The synthesis of new polyheterocyclic compounds based on chalcones, which may include derivatives of the subject compound, highlights its role in developing novel chemical entities (Velikorodov et al., 2019).

Alzheimer's Disease Research

  • Design of Multifunctional Cholinesterase Inhibitors : A study focused on designing new compounds containing indanone and carbamate moieties for Alzheimer's disease treatment, highlighting the potential of these compounds in neurodegenerative disease research (Shahrivar-Gargari et al., 2021).

Future Directions

The future directions for this compound would depend on its specific applications. Carbamates are currently being researched for various uses, including as potential treatments for various diseases .

properties

IUPAC Name

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKERQCMQSBFFKX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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